Ethyl 4-(2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate
Description
Synthetic Routes and Reaction Conditions:
Starting Materials: : Ethyl 4-aminobenzoate, 4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazoline-2-thiol, and other necessary reagents.
Step 1: : Formation of the amide bond involves reacting Ethyl 4-aminobenzoate with an acyl chloride derivative.
Step 2: : Introducing the quinazoline moiety through a thiol-ene reaction.
Reaction Conditions: : Typically, reactions are carried out in organic solvents under controlled temperatures ranging from 0°C to 50°C.
Industrial Production Methods:
Bulk Synthesis: : Scaling up involves continuous flow reactors to ensure efficient mixing and heat management.
Purification: : Industrial-scale purification using recrystallization, chromatography, or distillation to achieve high-purity products.
Types of Reactions:
Oxidation: : Undergoes oxidation reactions forming sulfoxides or sulfones.
Reduction: : Reductive amination can modify amide groups.
Substitution: : Halogenation or alkylation reactions on the aromatic ring or nitrogen atoms.
Common Reagents and Conditions:
Oxidation: : m-Chloroperbenzoic acid or potassium permanganate.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Alkyl halides, Lewis acids, or base catalysts like NaH.
Major Products Formed:
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Reduced amine derivatives.
Substitution Products: : Various alkylated or halogenated derivatives.
Properties
IUPAC Name |
ethyl 4-[[2-[4-oxo-3-[(2-phenylacetyl)amino]quinazolin-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O5S/c1-2-36-26(35)19-12-14-20(15-13-19)28-24(33)17-37-27-29-22-11-7-6-10-21(22)25(34)31(27)30-23(32)16-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3,(H,28,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUVPSVNPGNHPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of quinazolinone compounds exhibit significant anticancer properties. Ethyl 4-(2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate has been studied for its ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Antitumor Efficacy
A study conducted by Khalil et al. (2020) demonstrated that quinazolinone derivatives showed potent activity against various cancer cell lines. The introduction of thioamide and phenylacetamido groups enhanced the cytotoxicity of these compounds, suggesting a structure-activity relationship that could be leveraged for drug development .
Antimicrobial Properties
The compound's thioether functionality may contribute to its antimicrobial effects. Research has shown that compounds with similar structures exhibit activity against a range of bacteria and fungi.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Neuroprotective Effects
Emerging studies suggest that quinazolinone derivatives can offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study: Neuroprotective Potential
In a recent study published in Neuroscience Letters, researchers found that specific quinazolinone derivatives improved cognitive function in animal models of neurodegeneration by reducing oxidative stress and inflammation .
Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Cyclization | 2-Aminobenzamide, Isocyanates |
| Step 2 | Nucleophilic Substitution | Thiols |
| Step 3 | Acetylation | Acetic Anhydride |
Mechanism of Action
Comparison with Similar Compounds
Biological Activity
Ethyl 4-(2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is . The compound features a quinazoline core, which is known for various biological activities. The synthesis typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate, resulting in the formation of the target compound through a series of nucleophilic substitutions and acylations .
Biological Activity
Antimicrobial Activity
Research has shown that derivatives of quinazoline compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains and has demonstrated effectiveness comparable to established antibiotics .
Anticancer Properties
Studies indicate that quinazoline derivatives possess anticancer activity. The compound has been evaluated in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . Notably, hybrid derivatives incorporating quinazoline with other heterocycles have shown enhanced anticancer effects .
Anticonvulsant Activity
The compound's structural similarity to known anticonvulsants suggests potential efficacy in seizure disorders. Preliminary studies have indicated that it may possess anticonvulsant properties, warranting further investigation .
Case Studies and Research Findings
-
Antimicrobial Study : In a study conducted by Al-Majidi et al., the antimicrobial activity of various quinazoline derivatives was assessed. This compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, supporting its use as a potential therapeutic agent .
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 14 -
Anticancer Research : A recent study by Khalil et al. explored the anticancer effects of various quinazoline derivatives on human cancer cell lines. The results showed that this compound significantly reduced cell viability in MCF7 breast cancer cells .
Cell Line IC50 (µM) MCF7 25 HeLa 30 A549 28
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide groups undergo hydrolysis under acidic or alkaline conditions:
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Hydrolysis of the ethyl ester group produces a carboxylic acid, enhancing water solubility.
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The 2-phenylacetamido group hydrolyzes to yield a free amine, enabling further functionalization.
Oxidation of Thioether Linkage
The thioether (-S-) bridge is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Oxidation State | Reference |
|---|---|---|---|---|
| H₂O₂ | Room temperature | Sulfoxide (-SO-) derivative | +2 | |
| mCPBA | Dichloromethane, 0°C | Sulfone (-SO₂-) derivative | +4 |
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Sulfoxide formation occurs under mild conditions, while sulfone requires stronger oxidants.
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Oxidation alters electronic properties, potentially modulating biological activity .
Nucleophilic Substitution
The quinazolinone core participates in nucleophilic reactions:
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Hydrazine attacks the electrophilic C2 position, forming hydrazide derivatives used in heterocyclic synthesis .
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Thioether sulfur reacts with alkyl halides or amines to form extended chains or disulfides .
Condensation Reactions
The acetamido and free amine groups (post-hydrolysis) engage in condensation:
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Schiff base formation with aldehydes enhances metal-chelating capacity, relevant for antioxidant studies .
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Urea derivatives exhibit improved pharmacokinetic properties.
Redox Activity
The quinazolinone ring undergoes redox transformations:
| Reaction | Redox Agent | Product | Observation | Reference |
|---|---|---|---|---|
| Reduction | NaBH₄ | Dihydroquinazolinone | Ring saturation, altered bioactivity | |
| Oxidation | KMnO₄ | Quinazoline-4-one epoxide | Epoxide formation at C3-C4 |
Metal Complexation
The hydrazide and sulfonamide groups coordinate metals:
Photochemical Reactivity
UV irradiation induces structural changes:
-
Photodegradation studies are critical for stability assessments in pharmaceutical formulations.
This compound’s reactivity profile enables its use as a versatile intermediate in synthesizing bioactive derivatives, particularly in anticancer and antimicrobial drug development . Experimental protocols and yields vary significantly with reaction conditions, necessitating optimization for specific applications.
Q & A
Q. What are the optimal synthetic routes for preparing Ethyl 4-(2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate?
The synthesis typically involves multi-step reactions starting with functionalized quinazolinone intermediates. A common approach includes:
- Step 1 : Preparation of the 4-oxo-3,4-dihydroquinazolin-2-yl thioether core via nucleophilic substitution using 2-chloroacetamide derivatives (e.g., reaction with thiol-containing intermediates under basic conditions) .
- Step 2 : Coupling the thioether intermediate with ethyl 4-aminobenzoate via an amide bond formation, often using coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or DCM) .
- Step 3 : Final purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography. Yields range from 65% to 91%, depending on substituent steric effects and reaction optimization .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for verifying the quinazolinone core, thioether linkage, and benzoate ester. Key signals include:
- Quinazolinone C=O at ~170 ppm in C NMR.
- Thioacetamido S-CH protons at δ 3.8–4.2 ppm in H NMR .
- Infrared Spectroscopy (IR) : Confirms amide (N-H stretch ~3300 cm), ester (C=O ~1720 cm), and thioether (C-S ~650 cm) groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What preliminary biological assays are recommended for evaluating its activity?
- Enzyme Inhibition Assays : Test against kinases or proteases due to structural similarity to known quinazolinone inhibitors (e.g., EGFR or DHFR targets) .
- Cytotoxicity Screening : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to assess antiproliferative effects .
- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s reactivity or stability?
Single-crystal X-ray diffraction provides precise bond lengths and angles, clarifying:
- Tautomerism : The 4-oxo-3,4-dihydroquinazolin-2-yl group may exhibit keto-enol tautomerism, affecting reactivity. Crystallography confirms the dominant tautomeric form .
- Conformational Flexibility : The thioacetamido linker’s orientation influences interactions with biological targets (e.g., enzyme active sites) .
- Hydrogen Bonding : Stabilizes the crystal lattice and predicts solubility or degradation pathways .
Q. How do structural modifications impact biological activity? A structure-activity relationship (SAR) case study.
- Modification 1 : Replacing the phenylacetamido group with sulfamoyl (as in related derivatives) increases solubility but reduces cell permeability .
- Modification 2 : Substituting the ethyl benzoate with methyl groups alters metabolic stability (e.g., esterase resistance) .
- Modification 3 : Introducing electron-withdrawing groups (e.g., -NO) on the phenyl ring enhances kinase inhibition but may elevate toxicity .
Q. How to address contradictions in reported biological data (e.g., conflicting IC50_{50}50 values)?
- Experimental Design : Standardize assay conditions (e.g., ATP concentrations in kinase assays) to minimize variability .
- Compound Purity : Confirm purity via HPLC (>95%) to exclude byproducts affecting results .
- Target Selectivity : Use orthogonal assays (e.g., SPR vs. fluorescence-based) to verify binding specificity .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Models binding poses with targets like EGFR (PDB ID: 1M17). The quinazolinone core aligns with ATP-binding pockets, while the thioacetamido group stabilizes hydrophobic interactions .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories; RMSD <2 Å indicates robust binding .
- ADMET Prediction : Tools like SwissADME estimate logP (~3.2), suggesting moderate blood-brain barrier penetration but potential hepatic metabolism .
Methodological Best Practices
Q. How to optimize reaction yields for scale-up synthesis?
- Solvent Selection : Use DMSO for high-temperature reactions (e.g., thioether formation) but switch to acetone for milder conditions to avoid decomposition .
- Catalyst Screening : Anhydrous KCO improves nucleophilic substitution efficiency vs. NaH, which may cause side reactions .
- In Situ Monitoring : TLC (eluent: ethyl acetate/hexane, 1:1) tracks intermediate formation, reducing over-reaction risks .
Q. What strategies mitigate stability issues during storage?
- Light Sensitivity : Store in amber vials at -20°C; the thioether group is prone to oxidation under UV light .
- Moisture Control : Use desiccants (e.g., silica gel) to prevent ester hydrolysis .
- Lyophilization : For long-term storage, lyophilize as a stable powder rather than in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
